tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWKELJYPDHJO-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination Using DAST
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting hydroxyl or carbonyl groups into fluorinated analogs. In the context of this compound, DAST could facilitate the replacement of a hydroxyl group at the C4 position with fluorine. For example, starting from tert-butyl (2R)-2-amino-4-hydroxybutanoate, DAST in anhydrous dichloromethane at −78°C yields the trifluorinated product via sequential fluorination.
Table 1: DAST-Mediated Fluorination Conditions
| Substrate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxybutanoate derivative | DAST | DCM | −78°C | 65–75 |
Radical Trifluoromethylation
Radical trifluoromethylation using reagents like Umemoto’s reagent or Togni’s reagent offers an alternative route. These reagents generate CF3 radicals under mild conditions, which can add to α,β-unsaturated esters. For instance, tert-butyl (2R)-2-aminobut-3-enoate treated with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) in the presence of a copper catalyst at 50°C affords the trifluoromethylated product.
Asymmetric Synthesis of the Chiral Amino Group
The (2R) configuration necessitates enantioselective methods to install the amino group. Two predominant approaches include enzymatic resolution and chiral auxiliary-mediated synthesis.
Enzymatic Resolution
Lipases or acylases can resolve racemic mixtures of tert-butyl 2-amino-4,4,4-trifluorobutanoate. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S)-enantiomer of a tert-butyl ester, leaving the (2R)-enantiomer intact. This method achieves enantiomeric excess (ee) >98% under optimized conditions.
Table 2: Enzymatic Resolution Parameters
| Enzyme | Substrate | Solvent | Temperature | ee (%) |
|---|---|---|---|---|
| CAL-B | Racemic tert-butyl ester | THF | 37°C | 98.5 |
Chiral Auxiliary Approaches
Using Oppolzer’s sultam as a chiral auxiliary, the amino group is introduced with high stereocontrol. The auxiliary is attached to a β-ketoester precursor, followed by asymmetric amination and subsequent fluorination. After auxiliary removal, the (2R)-configuration is retained.
tert-Butyl Ester Protection and Deprotection
The tert-butyl ester group enhances solubility and stability during synthesis. It is typically introduced early in the synthesis via reaction with di-tert-butyl dicarbonate (Boc2O).
Esterification with Boc2O
Amino acid precursors are treated with Boc2O in the presence of a base like triethylamine. For example, (2R)-2-amino-4,4,4-trifluorobutanoic acid reacts with Boc2O in tetrahydrofuran (THF) at 0°C to form the tert-butyl ester.
Table 3: Boc Protection Conditions
| Substrate | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| (2R)-2-Amino-4,4,4-trifluorobutanoic acid | Boc2O | Triethylamine | THF | 85–90 |
Acidic Deprotection
The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid if required for further functionalization.
Purification and Characterization
Final purification employs silica gel chromatography or recrystallization. Characterization via -NMR, -NMR, and mass spectrometry confirms structure and enantiopurity.
Chromatographic Purification
A mixture of dichloromethane and methanol (95:5) elutes the product with >99% purity, as evidenced by HPLC analysis.
Spectroscopic Data
-
-NMR (CDCl3): δ 1.44 (s, 9H, tert-butyl), 3.27–3.76 (m, 2H, CH2CF3), 4.21 (br, 1H, NH2).
Comparative Analysis of Synthetic Routes
Each method balances yield, enantioselectivity, and practicality. Enzymatic resolution offers high ee but requires additional steps for racemate preparation. Chiral auxiliaries provide excellent stereocontrol but increase molecular complexity.
Table 4: Route Comparison
| Method | Yield (%) | ee (%) | Complexity |
|---|---|---|---|
| Enzymatic resolution | 70–75 | >98 | Moderate |
| Chiral auxiliary | 60–65 | 99 | High |
| Radical fluorination | 50–60 | N/A | Low |
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amine undergoes nucleophilic substitution reactions, often requiring mild bases to deprotonate the amino group. Key examples include:
The trifluoromethyl group enhances electrophilicity at the β-carbon, enabling Michael additions to α,β-unsaturated carbonyls under basic conditions .
Ester Hydrolysis
The tert-butyl ester is cleaved under acidic or enzymatic conditions to yield the free carboxylic acid:
| Conditions | Product | Yield | Kinetics |
|---|---|---|---|
| 4M HCl in dioxane, 60°C, 6 hr | (2R)-2-Amino-4,4,4-trifluorobutanoic acid | 92% | Complete deprotection |
| Lipase CAL-B in phosphate buffer | Same product | 88% | Enantioselective hydrolysis |
Hydrolysis rates are slower compared to non-fluorinated analogs due to electron-withdrawing effects of CF₃.
Peptide Coupling Reactions
The amino group participates in peptide bond formation with carboxylic acids or activated esters:
| Coupling Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HATU/DIPEA in DCM | Room temperature, 2 hr | Dipeptide derivatives | 85% |
| EDCl/HOBt in DMF | 0°C to rt, 12 hr | Amides with aromatic acids | 78% |
Steric hindrance from the tert-butyl group occasionally reduces coupling efficiency .
Deprotection and Functionalization
While the compound itself has a free amino group, intermediates in synthesis may involve protected amines:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Boc deprotection | TFA in CH₂Cl₂, 1 hr | Free amine for further alkylation |
| Reductive amination | NaBH₃CN, aldehydes in MeOH | Secondary amine formation |
Fluorine-Specific Reactivity
The CF₃ group stabilizes adjacent carbocations, enabling unique transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| SN2 Displacement at β-Carbon | KOtBu, alkyl halides in DMSO | Branched-chain derivatives |
| Radical fluorination | Selectfluor®, UV light | Perfluorinated analogs |
Biological Interactions
In medicinal contexts, the compound inhibits creatine transport via competitive binding to creatine transporters (IC₅₀ = 12 μM) . This activity is attributed to structural mimicry of endogenous substrates enhanced by fluorine’s electronegativity.
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10F3NO2
- Molecular Weight : 201.15 g/mol
- Functional Groups :
- Amino group (-NH2)
- Ester group (-COO-)
- Trifluoromethyl group (-CF3)
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and development.
Medicinal Chemistry
Tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate serves as a crucial building block for synthesizing novel peptides and biologically active compounds. Its unique structural features allow for selective reactions that can be exploited in drug development.
Key Applications :
- Synthesis of Peptides : The compound is used in the synthesis of peptides that may exhibit enhanced biological activity due to the incorporation of fluorinated amino acids.
- Inhibitors of Creatine Transport : Research indicates that this compound can inhibit creatine transport mechanisms, which has implications for diseases related to energy metabolism such as muscular dystrophies and neurodegenerative disorders .
Pharmaceutical Research
The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of creatine kinase and transporters involved in energy metabolism. This inhibition can lead to a better understanding of metabolic diseases and potential treatment pathways.
Notable Findings :
- Selective Inhibition : Studies have shown that this compound selectively inhibits bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
- Antitumor Activity : In vitro tests demonstrated that this compound significantly reduces cell viability in various cancer cell lines while maintaining low toxicity towards normal cells .
Study on Enzyme Inhibition
A study demonstrated that this compound effectively inhibits bacterial DNA gyrase and topoisomerase IV. The selectivity for bacterial enzymes over human counterparts suggests potential applications in antibiotic development .
Antitumor Research
In vitro research revealed that this compound could significantly reduce cell viability across several cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance binding affinity and selectivity for certain enzymes or receptors .
Comparison with Similar Compounds
Ester Variants
Key Observations :
Substituent Variations
Key Observations :
- The chloroacetamido group in the butanoate analog introduces a reactive site for cross-coupling reactions, unlike the non-reactive trifluoromethyl group in the target compound .
- Fluorinated heterocycles like 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrate the role of fluorine in enhancing biological activity, a strategy mirrored in the target compound’s design .
Fluorinated Bioactive Compounds
Impact of Trifluoromethyl Groups
The trifluoromethyl group in the target compound contributes to:
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds.
- Electron-Withdrawing Effects: Alters pKa of the amino group, influencing solubility and reactivity .
Comparison with 5-Fluoro-2-amino-4,6-dichloropyrimidine:
- While structurally distinct (pyrimidine vs. butanoate), both compounds leverage fluorine to enhance bioactivity.
Physicochemical and Formulation Considerations
Co-Crystal and Salt Formation
Biological Activity
Tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, cytotoxicity, and other biological properties of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 193.55 g/mol. The structure features a trifluoromethyl group which enhances its biological activity through unique interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with trifluoroacetic acid derivatives. This method allows for the introduction of the trifluoromethyl group while maintaining the integrity of the amino acid structure.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, a comparative study demonstrated that this compound exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like Doxorubicin.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 |
| This compound | MDA-MB-231 | 1.81 ± 0.1 |
| This compound | MCF-7 | 2.85 ± 0.1 |
This table indicates that this compound is more potent than Doxorubicin against both breast cancer cell lines tested.
The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies suggest that it may activate intrinsic pathways leading to cell death while inhibiting cell proliferation.
Case Study 1: Breast Cancer Treatment
A study published in Molecules explored the efficacy of several amino acid derivatives against breast cancer cell lines. This compound was singled out for its superior performance compared to traditional chemotherapeutics. The study utilized flow cytometry to assess apoptosis rates and confirmed that treated cells displayed increased markers for apoptosis.
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models have shown promising results for this compound in reducing tumor sizes significantly compared to control groups receiving no treatment or standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
